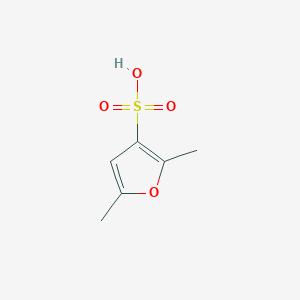
Deca-3,6,9-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-3,6,9-trienoic acid is a conjugated trienoic fatty acid characterized by three double bonds located at the 3rd, 6th, and 9th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deca-3,6,9-trienoic acid can be synthesized through several methods. One common approach involves the partial reduction of polyunsaturated fatty acids using hydrazine hydrate in ethanol. The reaction is typically carried out at temperatures between 50-55°C with air bubbling through the mixture .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant latex. For instance, the latex of Euphorbia pulcherrima contains this compound, which can be isolated through a series of extraction and purification steps involving petroleum ether and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-3,6,9-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone.
Reduction: Partial reduction can be achieved using hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrazine hydrate in ethanol at 50-55°C.
Substitution: Halogenation using bromine or chlorine in an inert solvent.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of partially saturated fatty acids.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Deca-3,6,9-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of conjugated trienoic acids in various chemical reactions.
Biology: Investigated for its role in maintaining chloroplast function at low temperatures in plants.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of deca-3,6,9-trienoic acid involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, influencing membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating inflammatory responses and oxidative stress .
Comparaison Avec Des Composés Similaires
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at different positions.
Linolenic acid: A polyunsaturated fatty acid with three double bonds, commonly found in vegetable oils.
Comparison: Deca-3,6,9-trienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linolenic acid, which is an omega-3 fatty acid, this compound does not belong to the omega-3 family but still exhibits significant biological activity .
Propriétés
Numéro CAS |
92340-50-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
deca-3,6,9-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2,4-5,7-8H,1,3,6,9H2,(H,11,12) |
Clé InChI |
PTMJSBUAXWTMBY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC=CCC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)


![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
